2-Azido-1-(4-hydroxyphenyl)ethanone 2-Azido-1-(4-hydroxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 169315-44-0
VCID: VC3058053
InChI: InChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-1-3-7(12)4-2-6/h1-4,12H,5H2
SMILES: C1=CC(=CC=C1C(=O)CN=[N+]=[N-])O
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

2-Azido-1-(4-hydroxyphenyl)ethanone

CAS No.: 169315-44-0

Cat. No.: VC3058053

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

2-Azido-1-(4-hydroxyphenyl)ethanone - 169315-44-0

Specification

CAS No. 169315-44-0
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 2-azido-1-(4-hydroxyphenyl)ethanone
Standard InChI InChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-1-3-7(12)4-2-6/h1-4,12H,5H2
Standard InChI Key JGEUWOSZJOFDAS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CN=[N+]=[N-])O
Canonical SMILES C1=CC(=CC=C1C(=O)CN=[N+]=[N-])O

Introduction

Structural Characteristics and Properties

Molecular Structure

2-Azido-1-(4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C₈H₇N₃O₂. It features three key structural components:

  • A 4-hydroxyphenyl ring

  • A ketone functional group

  • An azido (-N₃) group at the alpha position to the carbonyl

The structure can be considered a hydroxyl variant of the more extensively documented 2-azido-1-(4-methoxyphenyl)ethanone, which has been characterized in the literature . The hydroxyl group replaces the methoxy substituent, potentially altering both physical properties and reactivity.

Comparative Analysis with Related Compounds

Understanding 2-Azido-1-(4-hydroxyphenyl)ethanone benefits from comparison with structurally similar compounds. Table 1 provides a comparative overview of key properties.

Table 1: Structural Comparison of 2-Azido-1-(4-hydroxyphenyl)ethanone with Related Compounds

Property2-Azido-1-(4-hydroxyphenyl)ethanone2-Azido-1-(4-methoxyphenyl)ethanone2-Azido-1-phenylethanone
Molecular FormulaC₈H₇N₃O₂C₉H₉N₃O₂C₈H₇N₃O
Molecular Weight177.16 g/mol191.19 g/mol 161.16 g/mol
Para Substituent-OH-OCH₃-H
Expected Solubility ProfileHigher water solubility due to hydroxyl groupModerate water solubility; good solubility in organic solventsLimited water solubility; good solubility in organic solvents

The hydroxyl group is expected to enhance hydrogen bonding capabilities compared to the methoxy analog, potentially affecting crystal packing, solubility, and intermolecular interactions.

Physical Properties

Based on structural analysis and comparison with related compounds, 2-Azido-1-(4-hydroxyphenyl)ethanone is likely to exhibit the following physical properties:

  • Appearance: Crystalline solid, possibly light yellow to orange in color (similar to 2-azido-1-(4-bromophenyl)ethanone described as an orange solid)

  • Solubility: Moderate solubility in polar organic solvents (methanol, ethanol, acetone); enhanced water solubility compared to non-hydroxylated analogs

  • Stability: Potentially sensitive to heat, shock, and strong UV light (characteristic of organic azides)

Synthetic Routes

General Synthesis Strategy

The synthesis of 2-Azido-1-(4-hydroxyphenyl)ethanone would likely follow established routes for alpha-azido ketones, with appropriate modifications to accommodate the hydroxyl functionality.

Two-Step Synthesis from 4-Hydroxyacetophenone

Based on analogous syntheses described for related compounds , a viable synthetic route would involve:

  • Alpha-bromination of 4-hydroxyacetophenone

  • Nucleophilic substitution with sodium azide

Table 2: Proposed Synthetic Route for 2-Azido-1-(4-hydroxyphenyl)ethanone

StepReactionReagentsExpected ConditionsReference Analog
1Bromination4-Hydroxyacetophenone + CuBr₂EtOAc/CHCl₃, reflux, 18hAcetophenone bromination
2Azidation2-Bromo-1-(4-hydroxyphenyl)ethanone + NaN₃DMF or acetone, rt, 2-4h2-Azido-1-phenylethanone formation

The alpha-bromination step with CuBr₂ has been documented for acetophenone, yielding 2-bromo-1-phenylethanone as an intermediate, which was subsequently converted to 2-azido-1-phenylethanone .

Alternative Synthetic Approaches

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

Based on spectroscopic data available for related compounds , the predicted NMR spectral features for 2-Azido-1-(4-hydroxyphenyl)ethanone would include:

Predicted ¹H NMR Spectrum

  • CH₂N₃ group: Singlet at approximately δ 4.5-4.6 ppm (2H)

  • Aromatic protons: Two doublets in AA'BB' pattern

    • Protons ortho to carbonyl: δ 7.8-7.9 ppm (2H)

    • Protons ortho to hydroxyl: δ 6.8-6.9 ppm (2H)

  • Hydroxyl proton: Broad singlet at δ 5.5-9.5 ppm (1H, position variable depending on concentration and solvent)

Predicted ¹³C NMR Spectrum

  • CH₂N₃ carbon: δ 54-55 ppm

  • Carbonyl carbon: δ 192-193 ppm

  • Aromatic carbons:

    • C-OH: δ 160-162 ppm

    • C-C=O: δ 128-130 ppm

    • CH ortho to C=O: δ 130-132 ppm

    • CH ortho to OH: δ 115-116 ppm

These predictions are based on spectroscopic data reported for 2-azido-1-(4-bromophenyl)ethanone and 2-azido-1-(4-methoxyphenyl)ethanone .

Infrared Spectroscopy

Key IR absorption bands for 2-Azido-1-(4-hydroxyphenyl)ethanone would include:

  • Azido group: Strong band at 2100-2110 cm⁻¹

  • Carbonyl stretch: Strong band at 1680-1695 cm⁻¹

  • OH stretch: Broad band at 3300-3500 cm⁻¹

  • Aromatic C=C stretches: Multiple bands at 1450-1600 cm⁻¹

Comparable 2-azido ketones show characteristic azide absorption at approximately 2104 cm⁻¹ and carbonyl absorption at 1694 cm⁻¹ .

Chemical Reactivity

Azido Group Reactivity

The azido functionality in 2-Azido-1-(4-hydroxyphenyl)ethanone is expected to participate in various transformations typical of organic azides:

1,3-Dipolar Cycloaddition

The azido group can undergo cycloaddition reactions with dipolarophiles, particularly terminal and internal alkynes, to form 1,2,3-triazoles. This reaction forms the basis of "click chemistry" and offers a versatile method for constructing complex molecules.

Reduction to Amine

Reduction of the azido group would yield the corresponding amine. This transformation can be achieved using various reducing agents:

  • Sodium borohydride (NaBH₄) has been used to reduce the carbonyl group in 2-azido-1-phenylethanone to form 2-azido-1-phenyl-1-ethanol

  • Lithium aluminum hydride, catalytic hydrogenation, or Staudinger reduction could selectively reduce the azido group

Photochemical and Thermal Reactivity

Azido compounds can undergo photolysis or thermolysis to generate reactive nitrene intermediates. A study on the laser flash photolysis of nanocrystalline α-azido-p-methoxy-acetophenone (the methoxy analog) has been reported , suggesting similar photochemical behavior might be observed with the hydroxyl analog.

Hydroxyl Group Reactivity

The para-hydroxyl group introduces additional reactivity that distinguishes this compound from other 2-azido-1-phenylethanone derivatives:

  • Hydrogen bonding: Enhanced intermolecular interactions affecting physical properties

  • Acid-base properties: Potential to form phenolate salts under basic conditions

  • Derivatization potential: Site for selective functionalization through O-alkylation, acylation, etc.

The 2-azido-1-(4-hydroxyphenyl)ethanol derivative could be methylated using diazomethane to form the corresponding methoxy derivative, as demonstrated with a related alcohol (2-azido-1-(4-hydroxy)-phenyl-1-ethanol) .

Carbonyl Group Reactivity

The alpha-azido ketone moiety can participate in various transformations:

  • Nucleophilic addition: Addition to the carbonyl group, potentially with stereoselectivity influenced by the alpha-azido substituent

  • Reduction: Selective reduction of the carbonyl would yield 2-azido-1-(4-hydroxyphenyl)ethanol, analogous to the reduction of 2-azido-1-phenylethanone to 2-azido-1-phenyl-1-ethanol using NaBH₄

Applications and Research Relevance

Synthetic Building Block

The unique combination of azido, carbonyl, and hydroxyl functionalities makes 2-Azido-1-(4-hydroxyphenyl)ethanone a versatile building block for organic synthesis:

  • Heterocycle formation: Precursor to various nitrogen-containing heterocycles

  • Bifunctional linker: Potential use in connecting molecular entities through orthogonal chemistry

  • Scaffold for diversity-oriented synthesis: The three functional groups allow for selective modifications in different synthetic directions

Isotopic Labeling Studies

Alpha-azido ketones have been used in isotopic labeling studies. For example, the related compound 2-azido-1-phenylethanone has been employed in biocatalytic deuterium transfer investigations using alcohol dehydrogenase . The hydroxyl group in 2-Azido-1-(4-hydroxyphenyl)ethanone might influence the stereoselectivity and rate of such enzymatic transformations.

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